Ethyl 4-(4-fluoro-2-methylphenyl)-2,4-dioxobutanoate
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Overview
Description
“4-Fluoro-2-methylphenylboronic acid” is a compound that has been used as a reactant in various chemical reactions . It’s a solid substance with a molecular weight of 153.95 .
Synthesis Analysis
While specific synthesis methods for “4-(4-Fluoro-2-methyl-phenyl)-2,4-dioxo-butyric acid ethyl ester” were not found, there are strategies for synthesis of related compounds. For instance, 1,2,4-triazole-containing scaffolds have been synthesized using 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular formula of “4-Fluoro-2-methylphenylboronic acid” is C7H8BFO2 .
Chemical Reactions Analysis
“4-Fluoro-2-methylphenylboronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Physical and Chemical Properties Analysis
“4-Fluoro-2-methylphenylboronic acid” is a solid at 20 degrees Celsius. It has a melting point of 201 degrees Celsius and is soluble in methanol .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds like casopitant and Orvepitant have been shown to interact with the Neurokinin 1 receptor and Cytochrome P450 3A4 . These targets play crucial roles in various physiological processes.
Mode of Action
For instance, interaction with the Neurokinin 1 receptor could influence neurotransmission, while interaction with Cytochrome P450 3A4 could affect drug metabolism .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could influence pathways related to neurotransmission and drug metabolism .
Result of Action
Based on the potential targets, it can be hypothesized that this compound may influence neurotransmission and drug metabolism .
Properties
IUPAC Name |
ethyl 4-(4-fluoro-2-methylphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)12(16)7-11(15)10-5-4-9(14)6-8(10)2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTYGJLATCACAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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